molecular formula C18H32O16 B11828137 3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose

3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose

Cat. No.: B11828137
M. Wt: 504.4 g/mol
InChI Key: KJZMZIMBDAXZCX-CFHCCONSSA-N
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Description

3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose is a glycosylation product of the sugar mannose. This compound is a disaccharide, specifically a mannose derivative, and is known for its role in the synthesis of oligosaccharides and polysaccharides. It is used in various biochemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose typically involves glycosylation reactions. One common method is the reaction of mannose with a glycosyl donor under acidic conditions to form the desired disaccharide. The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid or other strong acids to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound involves large-scale glycosylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The use of bioreactors and continuous flow systems is common in industrial settings to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups into carbonyl groups, often using reagents like periodic acid.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reagents like sodium borohydride.

    Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Periodic acid (HIO4) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.

    Substitution: Halides (e.g., HCl) or sulfonates (e.g., tosyl chloride) in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex carbohydrates and as a building block for oligosaccharides and polysaccharides.

    Biology: Studied for its role in cell signaling and recognition processes.

    Medicine: Investigated for its potential antiviral and anti-inflammatory properties.

    Industry: Utilized in the production of biodegradable materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. It can modulate the activity of glycosidases and glycosyltransferases, affecting the synthesis and breakdown of glycoconjugates. The compound’s ability to form hydrogen bonds and its structural similarity to natural substrates allow it to effectively compete with endogenous molecules, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,6-Di-o-(a-D-mannopyranosyl)-a-D-mannopyranoside
  • Octyl 3,6-Di-o-(a-D-mannopyranosyl)-b-D-mannopyranoside
  • 3,6-Di-o-(Alpha-D-mannopyranosyl)-D-mannopyrannose

Uniqueness

3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose is unique due to its specific glycosidic linkages and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its role in the synthesis of complex carbohydrates make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S)-3,5,6-trihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2/t4-,5+,6-,7-,8+,9-,10+,11-,12+,13-,14+,15+,16?,17+,18+/m1/s1

InChI Key

KJZMZIMBDAXZCX-CFHCCONSSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

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